1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole
Overview
Description
The compound “1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an iodo group at the 4-position and a 3,5-difluorobenzyl group at the 1-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from a 3,5-difluorobenzyl bromide through a series of reactions involving nucleophilic substitution and perhaps a coupling reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The 3,5-difluorobenzyl group would add aromaticity and electron-withdrawing fluorine atoms, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electrophilic iodine atom. The pyrazole ring might undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of fluorine atoms could influence its polarity and boiling point .Scientific Research Applications
Synthesis and Functionalization
- Sequential Functionalization of Pyrazole Derivatives : Research by Paulson et al. (2002) focuses on the synthesis of pyrazole derivatives, including those similar to 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole, using regioselective metalation and cross-coupling techniques. This methodology is significant for creating various functionalized pyrazoles (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).
Heterocyclic Analogues and Characterization
- Heterocyclic Analogues of Pyrazole : Eller et al. (2006) discuss an efficient synthesis approach for pyrazole analogues, highlighting the versatility of pyrazole structures in creating diverse heterocyclic compounds (Eller, Wimmer, Haring, & Holzer, 2006).
Spectroscopic and Theoretical Investigations
- Spectroscopic Analysis of Pyrazole Derivatives : Özkınalı et al. (2018) conducted spectroscopic and theoretical investigations on new pyrazole Schiff bases, providing insights into their structural and electronic properties, which is relevant to understanding compounds like this compound (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).
Pyrazole Nucleus as a Scaffold in Research
- Pyrazole Nucleus in CropScience and Oncology : Guillou et al. (2011) report on the use of the pyrazole nucleus as a scaffold in research fields like CropScience and oncology, indicating its potential in various scientific applications (Guillou, Guillou, Bonhomme, Bonhomme, Ermolenko, & Janin, 2011).
Molecular and Crystallographic Analysis
- Molecular and Crystallographic Analysis : Yang et al. (2021) provide a detailed study on the crystal structure and molecular conformation of a pyrazole derivative, which aids in understanding the structural characteristics of similar compounds like this compound (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Catalytic Applications
- Catalytic Applications in Aqueous Coupling : Han et al. (2007) explore the use of pyrazole-derived compounds in catalysis, particularly in Suzuki−Miyaura coupling, which demonstrates the application of pyrazoles in catalytic processes (Han, Huynh, & Tan, 2007).
Optical Properties and In Silico Assessment
- Investigation of Optical Properties : Pedrini et al. (2020) study the optical properties of fluorinated poly(pyrazole) ligands. This research highlights the photophysical properties of pyrazole derivatives, relevant to materials science and optical applications (Pedrini, Maspero, Bracco, Comotti, Galli, Marchiò, Nardo, Penoni, Scapinello, Sozzani, Vesco, & Mella, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYKAXCPATYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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